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Compound of Interest

Compound Name: 2,2-Difluoropropanamide

Cat. No.: B1603828 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-
Difluoropropanamide

Introduction
Significance of Fluorinated Amides in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of

modern medicinal chemistry. Fluorine's unique properties, including its small size, high

electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's

pharmacokinetic and pharmacodynamic profile. When introduced into amide-containing

compounds, which are prevalent in pharmaceuticals, fluorine can modulate metabolic stability,

binding affinity, and membrane permeability. The gem-difluoro motif (CF₂) is of particular

interest as a bioisostere for carbonyl groups or as a means to lock in specific molecular

conformations, thereby influencing biological activity.

Introduction to 2,2-Difluoropropanamide
2,2-Difluoropropanamide (C₃H₅F₂NO) is a small, fluorinated amide that serves as a valuable

model system for understanding the conformational effects of gem-dinal substitution at the α-

carbon of an amide. Its seemingly simple structure belies a complex interplay of steric and

electronic forces that dictate its three-dimensional shape and reactivity. A thorough

understanding of its molecular structure and conformational landscape is crucial for medicinal
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chemists seeking to leverage the unique properties of α,α-difluoroamide moieties in the design

of novel therapeutics.

Scope of the Technical Guide
This technical guide provides a comprehensive overview of the molecular structure and

conformational analysis of 2,2-Difluoropropanamide. It is intended for researchers, scientists,

and drug development professionals. The guide will delve into the theoretical underpinnings of

its structure, detail the experimental and computational methodologies for its characterization,

and discuss its potential applications in medicinal chemistry.

Molecular Structure of 2,2-Difluoropropanamide
Chemical Composition and Connectivity
2,2-Difluoropropanamide consists of a central propane backbone with a primary amide group

at the C1 position and two fluorine atoms geminally substituted at the C2 position. The IUPAC

name for this compound is 2,2-difluoropropanamide[1].

Key Physicochemical Properties
A summary of the key computed physicochemical properties of 2,2-Difluoropropanamide is

presented in the table below.
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Property Value Source

Molecular Formula C₃H₅F₂NO [1]

Molecular Weight 109.07 g/mol [1]

IUPAC Name 2,2-difluoropropanamide [1]

CAS Number 49781-48-8 [1]

XLogP3 -0.1 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 1 [1]

Bond Lengths, Bond Angles, and Dihedral Angles
While a definitive crystal structure for 2,2-Difluoropropanamide is not publicly available, we

can infer its structural parameters from computational studies and experimental data of

analogous molecules like 2,2-difluoropropane[2]. The introduction of two electronegative

fluorine atoms at the C2 position is expected to shorten the adjacent C-C and C-F bonds and

influence the bond angles around the C2 carbon.
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Bond/Angle Expected Value Justification/Comparison

C-C (amide) ~1.52 Å Typical sp³-sp² C-C bond

C=O ~1.23 Å
Standard amide carbonyl bond

length

C-N ~1.33 Å
Standard amide C-N bond

length

C-F ~1.35 Å
Typical C-F bond length in

gem-difluoroalkanes

∠(FCC) ~109.5°
Tetrahedral geometry with

slight distortions

∠(FCF) ~105°
Steric repulsion between

fluorine atoms

∠(CCC) ~112° Influenced by bulky CF₂ group

Molecular Visualization
Caption: Ball-and-stick model of 2,2-Difluoropropanamide.

Conformational Analysis
Theoretical Background: Factors Influencing
Conformation in α,α-difluoro Amides
The conformational preferences of 2,2-Difluoropropanamide are primarily governed by the

rotation around the C1-C2 single bond. Several factors come into play:

Steric Effects: The bulky fluorine atoms and the methyl group create steric hindrance,

disfavoring eclipsed conformations.

Electronic Effects:

Gauche Effect: The tendency of electronegative substituents to adopt a gauche

arrangement is a well-documented phenomenon in fluorinated alkanes. This is often
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attributed to hyperconjugation between a C-H σ orbital and a C-F σ* anti-bonding orbital.

Dipole-Dipole Interactions: The large dipole moments of the C-F and C=O bonds will

significantly influence the conformational energy landscape. Alignments that minimize

dipole-dipole repulsion will be favored.

Identification of Stable Conformers
Based on theoretical considerations, the most stable conformer is likely to have the C=O bond

and one of the C-F bonds in a nearly anti-periplanar arrangement to minimize steric and dipole-

dipole repulsions. The methyl group would then be gauche to the other C-F bond.

Anti Conformer

Gauche Conformer

Anti

Gauche

Click to download full resolution via product page

Caption: Newman projections of the anti and gauche conformers.

Rotational Energy Barrier around the C-C Bond
The energy barrier to rotation around the C1-C2 bond is expected to be significant due to the

steric bulk of the two fluorine atoms and the planarity of the amide group. Computational

studies on related molecules suggest this barrier could be in the range of 5-10 kcal/mol[3].
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Caption: Conceptual rotational energy profile for the C1-C2 bond.

Influence of Solvent on Conformational Equilibrium
The polarity of the solvent can influence the conformational equilibrium. More polar solvents

may stabilize conformers with larger dipole moments. For 2,2-Difluoropropanamide, this

could potentially shift the equilibrium towards a conformer with a different arrangement of the

C-F and C=O dipoles.

Experimental and Computational Methodologies for
Structural Elucidation
Synthesis and Purification
A plausible synthetic route to 2,2-Difluoropropanamide involves the amidation of a 2,2-

difluoropropionyl halide or ester.

Proposed Synthetic Pathway:

Fluorination of Propionic Acid: Start with a readily available precursor like propionyl chloride

or ethyl propionate. Direct fluorination can be challenging, so a multi-step process is likely

necessary. One approach is the conversion to an α,α-dichloro intermediate followed by a

halogen exchange reaction (Swarts reaction).
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Amidation: The resulting 2,2-difluoropropionyl chloride or ester can then be reacted with

ammonia to yield 2,2-Difluoropropanamide.

Purification and Characterization Workflow:

Crude Product

Column Chromatography

Recrystallization

Pure 2,2-Difluoropropanamide

NMR Spectroscopy Mass Spectrometry IR Spectroscopy X-ray Crystallography

Click to download full resolution via product page

Caption: Workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated

compounds[4][5].

¹H NMR Spectroscopy:
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Protons
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Expected Coupling
Constants (Hz)

CH₃ 1.5 - 2.0 Triplet ³J(H,F) ≈ 18-20 Hz

NH₂ 6.0 - 8.0 Broad Singlet -

¹³C NMR Spectroscopy:

Carbon
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Expected Coupling
Constants (Hz)

C=O 170 - 180 Triplet ³J(C,F) ≈ 2-5 Hz

CF₂ 115 - 125 Triplet ¹J(C,F) ≈ 240-280 Hz

CH₃ 15 - 25 Triplet ²J(C,F) ≈ 20-25 Hz

¹⁹F NMR Spectroscopy:

Fluorine
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Expected Coupling
Constants (Hz)

CF₂ -80 to -100 Quartet ³J(F,H) ≈ 18-20 Hz

Detailed Experimental Protocol for NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of purified 2,2-Difluoropropanamide in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT

experiment can be used to distinguish between CH, CH₂, and CH₃ signals.

¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.
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2D NMR: For unambiguous assignment and conformational analysis, acquire 2D correlation

spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C). NOESY or ROESY

experiments can provide through-space correlations to determine the relative orientation of

atoms in the preferred conformation.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state

structure of a molecule, including precise bond lengths, bond angles, and the preferred

conformation in the crystalline state[6].

Step-by-Step Protocol for Single Crystal X-ray Diffraction:

Crystal Growth: Grow single crystals of 2,2-Difluoropropanamide suitable for X-ray

analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion,

or slow cooling.

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using

a monochromatic X-ray source.

Structure Solution and Refinement: Solve the phase problem using direct methods or

Patterson methods to obtain an initial electron density map. Refine the atomic positions and

thermal parameters to obtain the final crystal structure.

Computational Chemistry
Computational methods are invaluable for exploring the conformational landscape and

predicting spectroscopic properties[7].

Overview of Applicable Methods:

Density Functional Theory (DFT): A good balance of accuracy and computational cost for

geometry optimization, frequency calculations, and NMR chemical shift predictions.

Ab initio Methods (e.g., Møller-Plesset perturbation theory, MP2): Higher accuracy but more

computationally expensive.

Protocol for Conformational Searching and Energy Calculations:
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Initial Structures: Generate a series of initial structures by systematically rotating around the

C1-C2 bond.

Geometry Optimization: Optimize the geometry of each initial structure using a chosen level

of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

Frequency Calculations: Perform frequency calculations on the optimized structures to

confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data

(zero-point vibrational energy, enthalpy, and Gibbs free energy).

Transition State Search: Locate the transition states for rotation around the C1-C2 bond to

determine the rotational energy barriers.

Workflow for Computational Analysis:

Generate Initial Conformers

Geometry Optimization

Frequency Calculation Transition State Search

Identify Stable Conformers

Predict NMR Spectra

Calculate Rotational Barriers

Click to download full resolution via product page

Caption: Workflow for computational conformational analysis.
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Chemical Reactivity and Applications in Drug
Development
Reactivity of the Amide and α-Difluoro Ethyl Group
The amide group can undergo hydrolysis under acidic or basic conditions. The α,α-difluoroethyl

group is generally stable but can influence the reactivity of the adjacent carbonyl group. The

electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more

electrophilic.

Role as a Bioisostere in Medicinal Chemistry
The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon.

This substitution can improve metabolic stability by blocking sites of oxidation. Furthermore, the

conformational constraints imposed by the gem-difluoro group can pre-organize a molecule

into a bioactive conformation, enhancing its binding affinity to a biological target.

Case Studies of Structurally Related Compounds in
Drug Discovery
Derivatives of 2,2-difluoropropanamide have been explored in the context of developing

novel therapeutic agents. For instance, N-substituted 2,2-difluoropropanamide moieties have

been incorporated into complex molecules to enhance their pharmacological properties[8][9].

Conclusion
2,2-Difluoropropanamide, while a small molecule, presents a rich area of study in terms of its

molecular structure and conformational behavior. The interplay of steric and electronic effects

due to the gem-difluoro substitution leads to a distinct conformational landscape that can be

probed by a combination of experimental techniques, particularly NMR spectroscopy, and

computational methods. A thorough understanding of this model system provides valuable

insights for the rational design of more complex fluorinated pharmaceuticals with improved

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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